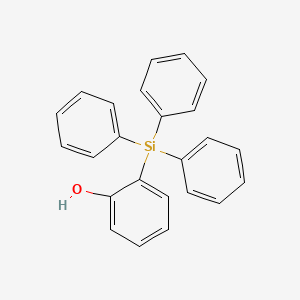

2-(Triphenylsilyl)phenol

Description

2-(Triphenylsilyl)phenol is a silylated phenol derivative characterized by a bulky triphenylsilyl (-SiPh₃) group attached to the phenolic oxygen. For example, triphenylsilyl chloride (CAS 76-86-8) is a common reagent for introducing the triphenylsilyl group into organic molecules via nucleophilic substitution or condensation reactions . The triphenylsilyl group confers enhanced steric bulk and electronic effects, making the compound useful in applications requiring acid stability or controlled deprotection under mild fluoride conditions. Its structural analogs, such as 2-(triphenylsilyl)ethanol derivatives (e.g., TPSEOC), demonstrate orthogonal stability against acids, hydrogenation, and other common deprotection conditions, suggesting similar robustness for 2-(triphenylsilyl)phenol .

Properties

CAS No. |

18738-00-6 |

|---|---|

Molecular Formula |

C24H20OSi |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

2-triphenylsilylphenol |

InChI |

InChI=1S/C24H20OSi/c25-23-18-10-11-19-24(23)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H |

InChI Key |

KKZUDLYBZQAOKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Triphenylsilyl)phenol can be synthesized through several methods. One common approach involves the reaction of phenol with triphenylchlorosilane in the presence of a base such as imidazole. The reaction typically takes place in an anhydrous solvent like diethyl ether . The general reaction scheme is as follows:

Phenol+Triphenylchlorosilane→2-(Triphenylsilyl)phenol+HCl

Industrial Production Methods

While specific industrial production methods for 2-(Triphenylsilyl)phenol are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(Triphenylsilyl)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: Phenols can be oxidized to quinones and reduced back to hydroquinones.

Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers and esters.

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Electrophilic Substitution: Products include nitrophenols, halophenols, and sulfonated phenols.

Oxidation: Major products are quinones.

Reduction: Major products are hydroquinones.

Substitution: Products include ethers and esters.

Scientific Research Applications

2-(Triphenylsilyl)phenol has several applications in scientific research:

Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Materials Science: Used in the development of novel materials with specific properties, such as increased thermal stability and resistance to oxidation.

Biological Studies: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

Industrial Applications: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 2-(Triphenylsilyl)phenol involves its interaction with various molecular targets and pathways:

Free Radical Scavenging: The phenol group can donate hydrogen atoms to neutralize free radicals, making it an effective antioxidant.

Metal Chelation: It can chelate metal ions, preventing metal-catalyzed oxidative damage.

Cell Signaling Modulation: Phenolic compounds can influence cell signaling pathways and gene expression, contributing to their biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylsilyl Analogs

Compounds like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate () and 3,6-difluoro-2-(trimethylsilyl)phenol () highlight the reactivity of trimethylsilyl (-SiMe₃) groups. These smaller silyl groups are less sterically hindered, enabling faster cleavage under fluoride ion conditions. For instance, 2-(trimethylsilyl)phenyl triflate efficiently generates o-benzyne via fluoride-induced desilylation, a reaction that proceeds within minutes due to the labile SiMe₃ group . In contrast, the bulkier triphenylsilyl group in 2-(triphenylsilyl)phenol would likely slow such reactions, requiring stronger fluoride sources (e.g., TBAF) or elevated temperatures .

Silyl-Containing Protecting Groups

- TPSEOC (2-(Triphenylsilyl)ethoxycarbonyl) : This group exhibits exceptional resistance to acidic conditions (e.g., tert-butyl ester cleavage) and hydrogenation, outperforming TEOC (trimethylsilyl ethoxycarbonyl) and PSOC (phenyltrimethylsilyl ethoxycarbonyl). Cleavage occurs via fluoride-induced Peterson elimination, forming a stable pentacoordinate silicon intermediate stabilized by phenyl groups .

- TEOC : Lacks phenyl substituents, leading to less stable intermediates and faster cleavage under milder fluoride conditions .

Fluorinated Phenols

2-(Trifluoromethyl)phenol () demonstrates substituent effects distinct from silyl groups. The electron-withdrawing CF₃ group increases acidity (pKa ~8–9) compared to silyl-protected phenols, which are less acidic due to the electron-donating nature of silicon substituents. This difference impacts reactivity in nucleophilic substitutions or hydrogen-bonding interactions .

Research Findings and Data Tables

Table 1: Comparison of Silyl-Substituted Phenols and Analogs

Table 2: Substituent Effects on Reactivity

| Group | Steric Bulk | Electron Effect | Cleavage Rate (Relative) |

|---|---|---|---|

| -SiPh₃ | High | Electron-donating | Slow |

| -SiMe₃ | Low | Electron-donating | Fast |

| -CF₃ | Low | Electron-withdrawing | N/A (acidic phenol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.